(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
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Overview
Description
The compound (2E)-2-(4-chlorobenzenesulfonyl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile is a complex organic molecule with potential applications in various scientific fields. It features a combination of aromatic rings, sulfonyl groups, and nitrile functionalities, making it a versatile compound for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-chlorobenzenesulfonyl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitile typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[1,2-a]pyrimidine structure, followed by the introduction of the methylphenoxy and chlorobenzenesulfonyl groups. The final step involves the formation of the prop-2-enenitrile moiety under controlled conditions, such as specific temperatures and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures maximum yield and purity. Safety protocols and environmental considerations are also critical in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and sulfonyl groups.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine or other functional groups.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development and biochemical studies.
Medicine
The compound’s pharmacological potential is investigated for therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new medications for various diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (2E)-2-(4-chlorobenzenesulfonyl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitile involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The compound’s structure allows it to fit into binding pockets, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Heparinoid: Compounds with structures similar to heparin, found in marine organisms.
Uniqueness
The uniqueness of (2E)-2-(4-chlorobenzenesulfonyl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitile lies in its combination of functional groups and aromatic rings
Properties
Molecular Formula |
C25H18ClN3O4S |
---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C25H18ClN3O4S/c1-16-5-3-7-19(13-16)33-24-22(25(30)29-12-4-6-17(2)23(29)28-24)14-21(15-27)34(31,32)20-10-8-18(26)9-11-20/h3-14H,1-2H3/b21-14+ |
InChI Key |
ZYHIVNVEIWMLPY-KGENOOAVSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/S(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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